Lipophilicity Differentiation: XLogP3 of the 3-Methylcyclopentyl Analog Versus the Des-Methyl and 2-Methyl Regioisomer
The computed partition coefficient (XLogP3) of 3-[(3-Methylcyclopentyl)amino]benzonitrile is 3.3, which is 0.7 log units higher than its des-methyl analog, 3-(cyclopentylamino)benzonitrile (XLogP3 = 2.6), as computed by PubChem [1][2]. The 2-methylcyclopentyl regioisomer (CAS 1478130-53-8) shares the same molecular formula and weight but differs in methyl group position, which alters molecular shape and steric accessibility without changing the gross lipophilicity predicted by XLogP3 .
Des-methyl analog: XLogP3 = 2.6
ΔXLogP3 = +0.7 vs. des-methyl
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 3-(Cyclopentylamino)benzonitrile: XLogP3 = 2.6; 3-[(2-Methylcyclopentyl)amino]benzonitrile: XLogP3 = 3.3 (predicted) |
| Quantified Difference | ΔXLogP3 = +0.7 vs. des-methyl analog; stereochemical/steric differentiation vs. 2-methyl regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.7 log unit increase in XLogP3 predicts enhanced membrane permeability and altered tissue distribution, which is a key selection criterion for CNS-penetrant versus peripherally-restricted ROCK inhibitor programs.
- [1] PubChem. (2025). Compound Summary: 3-[(3-Methylcyclopentyl)amino]benzonitrile (CID 64501439). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/64501439 View Source
- [2] PubChem. (2025). Compound Summary: 3-(Cyclopentylamino)benzonitrile (CID 2794906). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
